4-methoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
The compound “4-methoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature .Scientific Research Applications
Analytical Chemistry and Quality Control
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to the requested chemical. This method aimed at improving quality control of pharmaceutical compounds, demonstrating the compound's relevance in analytical chemistry for ensuring the purity and quality of drugs (Lei Ye et al., 2012).
Drug Metabolism
Another area of application is in studying the metabolism of antineoplastic agents, such as flumatinib, in chronic myelogenous leukemia patients. Research into the metabolites of flumatinib, which shares structural similarities with the mentioned compound, helps understand the drug's metabolic pathways in humans. This knowledge is crucial for optimizing therapeutic efficacy and safety profiles of cancer treatments (Aishen Gong et al., 2010).
Anticancer Drug Development
The design, synthesis, and biological evaluation of compounds structurally related to the requested chemical have been reported, focusing on their potential as anticancer drugs. For instance, the compound MGCD0103, which shares a similar synthetic route and purpose, was explored for its ability to inhibit histone deacetylases, a target for cancer therapy. This research underscores the importance of such compounds in developing new therapeutic agents for cancer treatment (Nancy Z. Zhou et al., 2008).
Future Directions
The future directions for research on “4-methoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are key components of the extracellular matrix and connective tissue .
Mode of Action
The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylase . This inhibition results in a decrease in the production of hydroxyproline, a major component of collagen .
Result of Action
The compound’s action results in a significant decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could have potential anti-fibrotic effects .
Properties
IUPAC Name |
4-methoxy-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-24-18(13-19(25-14)26-17-5-3-4-10-21-17)22-11-12-23-20(27)15-6-8-16(28-2)9-7-15/h3-10,13H,11-12H2,1-2H3,(H,23,27)(H2,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJOBVWIVAMXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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